
GSK840
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GSK840 is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of GSK840 typically involves a multi-step process. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Methylcarbamoyl Group: The methylcarbamoyl group is introduced through a reaction with methyl isocyanate.
Coupling with Phenylacetate: The final step involves the coupling of the benzimidazole derivative with tert-butyl phenylacetate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbamoyl group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Retinal Neuroprotection
Recent studies have highlighted the efficacy of GSK840 in protecting retinal ganglion cells (RGCs) from ischemia/reperfusion (IR) injury. In a mouse model, this compound demonstrated significant neuroprotective effects by:
- Inhibiting Necroptosis : this compound reduced necroptotic cell death in RGCs following IR or oxygen and glucose deprivation/reoxygenation (OGDR) models. Histological and functional assessments showed that this compound treatment preserved retinal structure and function, evidenced by improved electroretinography responses and reduced cell death markers .
- Dose-Dependent Efficacy : The compound was tested at various concentrations (0.5, 1, and 5 mM), with 1 mM emerging as the most effective dose for promoting RGC survival post-IR .
Concentration (mM) | Effect on RGC Survival |
---|---|
0.5 | No significant increase |
1 | Significant increase |
5 | Decreased survival |
Cancer Research
This compound has also been investigated for its potential applications in cancer therapy. In vitro studies using human HT-29 colon cancer cells demonstrated that this compound effectively blocked tumor necrosis factor (TNF)-induced necroptosis in a concentration-dependent manner. This suggests that this compound might be utilized to modulate cell death pathways in cancer treatment .
Inflammatory Diseases
The anti-necroptotic properties of this compound position it as a candidate for treating inflammatory diseases where RIPK3-mediated necroptosis contributes to tissue damage. Its ability to inhibit necroptosis may help mitigate inflammation-related injuries in various tissues .
Case Study 1: Retinal Ischemia
In a controlled study focusing on retinal ischemia, mice treated with this compound showed:
- Preservation of Retinal Structure : Histological analysis revealed less thinning of retinal layers compared to untreated controls.
- Functional Recovery : Electroretinogram readings indicated improved visual function post-treatment, correlating with higher RGC survival rates.
Case Study 2: Cancer Cell Lines
In vitro experiments on HT-29 cells demonstrated:
- Reduced Cell Death : Cells treated with this compound exhibited lower rates of necroptosis when exposed to TNF.
- Potential for Combination Therapy : The compound's effects suggest it could enhance the efficacy of existing cancer therapies by protecting normal cells from TNF-induced damage while targeting cancerous cells.
Mecanismo De Acción
The mechanism of action of GSK840 involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The methylcarbamoyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparación Con Compuestos Similares
Benzimidazole: The parent compound, known for its broad range of biological activities.
Methylcarbamoyl Benzimidazole: A derivative with similar functional groups but different substitution patterns.
Phenylacetate Derivatives: Compounds with similar ester groups but different aromatic substitutions.
Uniqueness: GSK840 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Actividad Biológica
GSK840, a small-molecule inhibitor specifically targeting receptor-interacting protein kinase 3 (RIPK3), has garnered attention for its potential therapeutic applications, particularly in conditions involving necroptosis and neuroprotection. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for clinical use.
This compound functions primarily as a selective inhibitor of RIPK3, which plays a crucial role in necroptosis—a form of programmed cell death distinct from apoptosis. By inhibiting RIPK3, this compound prevents the activation of downstream necroptotic pathways, thus protecting cells from necrotic death.
- Binding Affinity : this compound exhibits high binding affinity to the RIP3 kinase domain, with an IC50 value of approximately 0.9 nM for binding and 0.3 nM for inhibiting kinase activity in biochemical assays . This specificity is critical for minimizing off-target effects.
Retinal Neuroprotection
A significant study explored the neuroprotective effects of this compound in a mouse model of retinal ischemia/reperfusion (IR). The findings indicate that:
- RGC Survival : this compound treatment significantly increased the survival rate of retinal ganglion cells (RGCs) post-IR. The optimal concentration identified was 1 mM, which effectively promoted RGC survival compared to untreated controls .
- Structural Preservation : Histological analyses demonstrated that this compound preserved retinal structure by maintaining the thickness of various retinal layers (e.g., NFL/GCL, IPL). Hematoxylin and eosin staining revealed that this compound-treated groups exhibited less degeneration compared to IR-only groups .
- Functional Recovery : Electroretinography assessments showed improved visual function in treated animals, as evidenced by enhanced amplitudes of photopic responses .
Comparative Efficacy
In comparative studies with other RIPK3 inhibitors like GSK843 and GSK872, this compound showed superior selectivity towards RIPK3 without significant cross-reactivity with other kinases. This specificity is essential for its application in therapeutic settings where off-target effects could lead to adverse outcomes .
Case Studies and Clinical Relevance
While direct clinical applications of this compound remain under investigation, preclinical studies highlight its potential in various pathological conditions characterized by excessive necroptosis:
- Neurodegenerative Diseases : Given its protective effects on RGCs, this compound may have therapeutic implications for diseases such as glaucoma or other neurodegenerative disorders where neuronal loss occurs due to necroptosis.
- Inflammatory Conditions : The ability of this compound to inhibit RIPK3-mediated necroptosis positions it as a candidate for treating inflammatory diseases where cell death contributes to pathology .
Data Summary
The following table summarizes key findings from studies investigating the biological activity of this compound:
Propiedades
IUPAC Name |
tert-butyl 2-[4-[5-(methylcarbamoyl)benzimidazol-1-yl]phenyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-21(2,3)27-19(25)11-14-5-8-16(9-6-14)24-13-23-17-12-15(20(26)22-4)7-10-18(17)24/h5-10,12-13H,11H2,1-4H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTLDBJIOSYXRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.